![molecular formula C8H10O2 B2960472 Spiro[2.5]octane-4,6-dione CAS No. 280568-01-6](/img/structure/B2960472.png)

Spiro[2.5]octane-4,6-dione

概要

説明

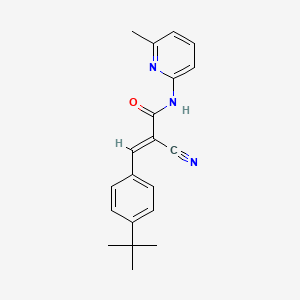

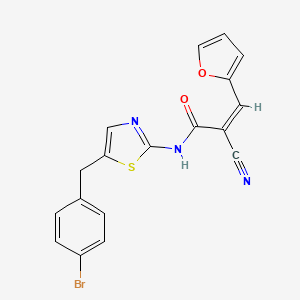

Spiro[2.5]octane-4,6-dione is a chemical compound with the molecular formula C8H10O2 . It is also known as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione .

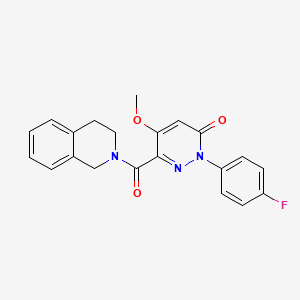

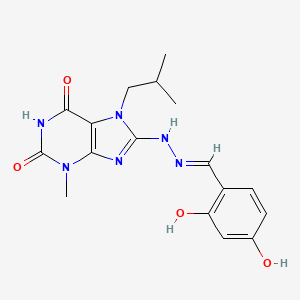

Molecular Structure Analysis

The molecular structure of this compound consists of two rings sharing the same atom . The InChI code for this compound is 1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.17 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Synthetic Chemistry Applications

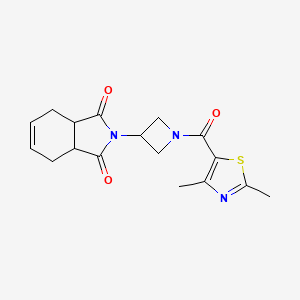

Spiro compounds, such as Spiro[2.5]octane-4,6-dione, are crucial in synthetic chemistry for constructing complex molecular architectures. Jin et al. (2015) developed a general synthetic route to Spiro[2.5]octane-5,7-dione, demonstrating a protocol that avoids column chromatography, facilitating scale-up due to its efficiency under mild conditions (Jin et al., 2015). Additionally, Tsuno et al. (2006) explored the α-oxo ketenes from Spiro[2.5]octane derivatives for reactions with Schiff bases, yielding spiro compounds that integrate β-lactam and 1,3-dioxolan-4-one, highlighting the versatility of these spirocyclic structures in synthetic organic chemistry (Tsuno et al., 2006).

Materials Science

In the realm of materials science, the structural uniqueness of this compound derivatives contributes to the development of novel materials. Kumar et al. (2011) investigated partially aliphatic polyimides containing alicyclic dianhydride and aromatic diamine units, revealing that these materials exhibit improved solubility, thermal properties, and transparency, attributed to the rigidity and bulkiness introduced by the spiro structure (Kumar et al., 2011).

Pharmaceutical Research

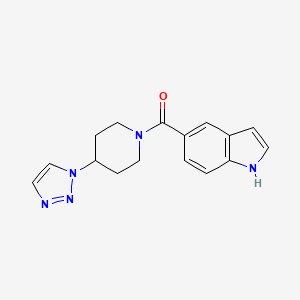

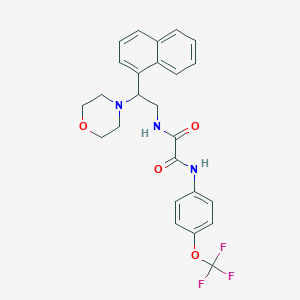

While specifically excluding drug use, dosage, and side effects, it's worth noting that the structural frameworks of Spiro[2.5]octane derivatives are of interest in pharmaceutical research for their potential as scaffolds in drug development. The diversity of spiro compounds and their synthetic accessibility suggest their utility in designing novel therapeutic agents, although direct applications in this response are constrained by the specified exclusions.

Advanced Synthesis Techniques

Advanced synthesis techniques for spiro compounds, such as those described by Han et al. (2011), showcase the potential of this compound derivatives in chiral ligand development. These methods, including bioreduction and Dieckmann cyclization, underscore the strategic importance of spiro structures in asymmetric synthesis and chiral chemistry (Han et al., 2011).

Safety and Hazards

将来の方向性

While specific future directions for Spiro[2.5]octane-4,6-dione are not mentioned in the available resources, spirocyclic compounds in general have seen a dramatic increase in attention in recent years due to their promising biological activity . They are considered important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

作用機序

Mode of Action

It is known that the compound is involved in the synthesis of various spirocyclic compounds . These compounds are known for their high reactivity, which is attributed to their strong ring strain .

Biochemical Pathways

It is used in the synthesis of various spirocyclic compounds, which are known to be involved in a variety of biochemical pathways .

Result of Action

It is known that the compound is involved in the synthesis of various spirocyclic compounds, which are known to have a variety of effects in biological systems .

Action Environment

It is known that the compound is stable under normal storage conditions .

特性

IUPAC Name |

spiro[2.5]octane-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSNPBIXAFEBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C(=O)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)